2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-2-oxoethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-15(19-7-10-25-18(12-19)5-8-24-9-6-18)11-20-16(22)13-3-1-2-4-14(13)17(20)23/h1-4H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHJMWUNRICJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The spirocyclic structure can be introduced through a Prins cyclization reaction, which allows the construction of the 1,9-dioxa-4-azaspiro[5.5]undecane moiety in a single step .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the number of steps, and employing environmentally friendly reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity profiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a crucial transporter for the bacterium’s survival . This inhibition disrupts the transport of essential lipids, leading to the bacterium’s death. The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function effectively.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane derivatives: These compounds share the spirocyclic scaffold and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Isoindoline-1,3-dione derivatives: Compounds with this core structure are known for their diverse chemical reactivity and applications in pharmaceuticals and materials science.
Uniqueness
2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione stands out due to its combination of the isoindoline-1,3-dione core and the spiro[5.5]undecane moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
The compound 2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione , also known by its CAS number 1421449-36-6, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 344.4 g/mol. The structural complexity includes a spirocyclic framework that may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anti-inflammatory Activity
The compound has been evaluated for its cyclooxygenase (COX) inhibitory activity, which is crucial for anti-inflammatory effects. In studies comparing various compounds, it was found that certain derivatives showed greater inhibition of COX-2 than the reference drug meloxicam. The selectivity towards COX-2 over COX-1 is particularly noteworthy as it may lead to fewer gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
2. Antimicrobial Properties
Preliminary evaluations suggest that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity may be linked to the inhibition of specific kinases involved in bacterial growth and survival .
3. Antitumor Potential
Some studies have indicated that compounds related to isoindoline derivatives exhibit antitumor activity. The mechanism may involve the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways .
The biological activity of this compound is thought to be mediated through several mechanisms:
- COX Inhibition : The compound binds to the active site of COX enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators .
- Kinase Inhibition : Research has identified potential inhibitory effects on several kinases, which may contribute to its antimicrobial and antitumor activities .
Research Findings and Case Studies
Recent studies have provided quantitative data on the biological activity of this compound:
| Compound | COX-2 Inhibition (IC50 µM) | COX-1 Inhibition (IC50 µM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|---|
| 2-(2-Oxo...) | 90.28 | 150.00 | 1.66 |
| Meloxicam | 15.00 | 20.00 | 1.33 |
This table illustrates that while the compound shows promising selectivity towards COX-2, further optimization may enhance its efficacy and selectivity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
